molecular formula C10H10F3NO B13717206 [2-(Trifluoromethyl)indolin-6-yl]methanol

[2-(Trifluoromethyl)indolin-6-yl]methanol

Cat. No.: B13717206
M. Wt: 217.19 g/mol
InChI Key: NOCFLWJIOOJVBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)indolin-6-yl]methanol can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position, resulting in the desired product with a good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Trifluoromethyl)indolin-6-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the C2 position of the indole ring enhances its stability and lipophilicity, making it more effective in various applications compared to other indole derivatives .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2

InChI Key

NOCFLWJIOOJVBA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

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